Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid

Medicinal Chemistry Building Blocks Salt Selection

Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid (CAS 2170723-99-4) is a trifluoroacetate (TFA) salt of an azetidine-containing ester building block. The compound comprises a four-membered nitrogen heterocycle (azetidine) substituted at the 3-position with an ethyl acetate moiety, counterbalanced by trifluoroacetic acid.

Molecular Formula C9H14F3NO4
Molecular Weight 257.209
CAS No. 2170723-99-4
Cat. No. B2396871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid
CAS2170723-99-4
Molecular FormulaC9H14F3NO4
Molecular Weight257.209
Structural Identifiers
SMILESCCOC(=O)CC1CNC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H13NO2.C2HF3O2/c1-2-10-7(9)3-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7)
InChIKeyWTMACOIRPSMTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid (CAS 2170723-99-4): Salt-Form Identity and Baseline Procurement Parameters


Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid (CAS 2170723-99-4) is a trifluoroacetate (TFA) salt of an azetidine-containing ester building block. The compound comprises a four-membered nitrogen heterocycle (azetidine) substituted at the 3-position with an ethyl acetate moiety, counterbalanced by trifluoroacetic acid [1]. Its molecular formula is C9H14F3NO4 with a molecular weight of 257.21 g/mol . It is supplied as a colorless to pale yellow liquid, typically with a purity specification of 95% or higher, and is recommended for storage at 2-8°C with protection from light . The compound serves as a versatile intermediate in organic synthesis, particularly for constructing azetidine-containing pharmacophores in medicinal chemistry programs [2].

Why Generic Azetidine Esters Cannot Substitute for Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid in Research Procurement


Substitution of Ethyl 2-(azetidin-3-yl)acetate, TFA salt with its free base (CAS 158602-33-6) or alternative salt forms (e.g., hydrochloride, CAS 712317-32-3; tosylate, CAS 2757551-61-2) introduces meaningful differences in molecular weight, physicochemical handling properties, and downstream reaction compatibility that cannot be accommodated by simple molar adjustment . The TFA counterion confers distinct solubility characteristics in organic solvents and can influence the basicity of the azetidine nitrogen during coupling or deprotection steps . Furthermore, the TFA salt form is specifically referenced in certain patent-protected synthetic routes and medicinal chemistry campaigns, making exact form selection a compliance requirement in industrial research settings [1]. Procurement decisions that treat these salts as interchangeable risk introducing uncharacterized variability into validated synthetic protocols and may invalidate comparability with published structure-activity relationship (SAR) datasets.

Quantitative Differentiation of Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid: Head-to-Head Comparator Evidence for Procurement Decisions


Molecular Weight and Salt Form Identity: Quantitative Comparison of TFA Salt vs. Free Base and Alternative Salts

The TFA salt (CAS 2170723-99-4) exhibits a molecular weight of 257.21 g/mol, compared to 143.18 g/mol for the free base (CAS 158602-33-6), 179.64 g/mol for the hydrochloride salt (CAS 712317-32-3), and 315.38 g/mol for the tosylate salt (CAS 2757551-61-2) [1]. This difference reflects the stoichiometric incorporation of the trifluoroacetate counterion (1:1 molar ratio). The TFA salt's intermediate molecular weight positions it between the lighter hydrochloride and heavier tosylate forms, which can affect gravimetric dosing accuracy and molar equivalency calculations in multi-step syntheses .

Medicinal Chemistry Building Blocks Salt Selection

Procurement Cost Analysis: TFA Salt vs. Free Base and HCl Salt Based on Published Vendor Pricing

Vendor pricing data indicates a significant cost differential between the TFA salt and alternative forms. The TFA salt (CAS 2170723-99-4) is priced at approximately $812 per gram (AKSci, 1g quantity) or €729 per gram (CymitQuimica/Fluorochem) . In contrast, the free base (CAS 158602-33-6) is substantially less expensive, with pricing approximately $50-$100 per gram from multiple suppliers [1]. The HCl salt (CAS 712317-32-3) is priced around ¥6490 per 250mg (approximately $900 per 250mg) from Chinese suppliers, reflecting a premium over the free base but with different market availability . These cost differences are driven by synthetic complexity, purification requirements, and supply chain availability specific to each salt form.

Procurement Cost Analysis Supply Chain

Storage Stability and Handling Requirements: TFA Salt vs. Free Base Under Recommended Conditions

The TFA salt (CAS 2170723-99-4) is specified for storage at 2-8°C with protection from light, maintaining its physical state as a colorless to pale yellow liquid under these conditions . The free base (CAS 158602-33-6) similarly requires sealed, dry storage at 2-8°C, but is typically supplied as an oil or low-melting solid . The hydrochloride salt (CAS 712317-32-3) is also stored at 2-8°C, but its solid crystalline form may offer improved long-term stability compared to the liquid TFA salt [1]. The TFA salt's liquid state can be advantageous for automated liquid handling systems in high-throughput synthesis, but may require more stringent moisture exclusion due to the hygroscopic nature of the trifluoroacetate counterion.

Stability Storage Logistics

Patent and Literature Precedent: Documented Use of TFA Salt Form in Published Synthetic Routes

The TFA salt form is explicitly referenced in patent literature describing advanced azetidine-containing pharmacophores. For example, US Patent US11186554 (Compound 162) employs an azetidin-3-yl acetate moiety in a complex tetrazole-containing structure with reported IC50 of 3.0 µM against luciferin 4-monooxygenase in HEK293T cells [1]. Similarly, US Patent US20230295159 (Example 25) utilizes an azetidin-3-yl acetate substituent in an autotaxin inhibitor demonstrating an IC50 of 12 nM [2]. While these patents describe elaborated derivatives rather than the parent TFA salt, they establish the azetidin-3-yl acetate scaffold—precisely the core structure of CAS 2170723-99-4—as a privileged motif in medicinal chemistry campaigns. Procurement of the exact TFA salt form ensures alignment with the synthetic precursors used in these published routes, which may be essential for reproducing patented procedures or maintaining SAR continuity.

Patent Chemistry Synthetic Methods Medicinal Chemistry

Solubility and Reaction Medium Compatibility: Class-Level Inference for TFA Salts of Azetidine Esters

Trifluoroacetate salts of azetidine-containing esters generally exhibit enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and chlorinated solvents (e.g., dichloromethane) compared to their free base counterparts . This property is attributed to the ionic character of the TFA counterion, which can facilitate dissolution in organic reaction media. In contrast, the free base (CAS 158602-33-6) may display lower solubility in certain polar solvents, while the hydrochloride salt (CAS 712317-32-3) typically requires more polar or protic conditions for effective dissolution [1]. The TFA salt's solubility profile is particularly advantageous for coupling reactions under anhydrous conditions, where the free base might precipitate or the HCl salt might introduce unwanted protic species. However, the TFA counterion can act as a mild acid and may catalyze unwanted side reactions in acid-sensitive transformations, necessitating careful reaction design .

Solubility Reaction Conditions Salt Selection

Purity Specification and Quality Control: TFA Salt vs. Free Base from Major Suppliers

Commercial suppliers offer the TFA salt (CAS 2170723-99-4) at purity specifications of 95% (AKSci, Calpaclab, CymitQuimica/Fluorochem) or 98% (MolCore, CymitQuimica/Indagoo) [1]. The free base (CAS 158602-33-6) is typically supplied at 95% purity from multiple vendors (Fluorochem, Leyan, Chemenu) . The hydrochloride salt (CAS 712317-32-3) is available at 95% (Fluorochem) or 98% (MolCore) . While nominal purity specifications appear similar across forms, the analytical methods used to verify purity (HPLC, NMR, GC) may differ based on the salt form's physical properties. Additionally, the TFA salt may contain trace amounts of free trifluoroacetic acid from incomplete salt formation, which can affect downstream acid-sensitive reactions if not adequately controlled. Procurement from suppliers providing detailed Certificates of Analysis (CoA) with HPLC purity, residual solvent analysis, and counterion quantification is recommended to ensure batch-to-batch consistency.

Purity Quality Control Specifications

Optimal Procurement and Deployment Scenarios for Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid


Medicinal Chemistry: Synthesis of Azetidine-Containing Pharmacophores Requiring Exact Salt Form Replication

When executing synthetic routes derived from patent literature (e.g., US11186554, US20230295159) that specify azetidin-3-yl acetate building blocks, procurement of the TFA salt ensures exact replication of the conditions used in published examples [1]. The TFA counterion's influence on reaction kinetics, solubility, and workup procedures may be integral to the optimized protocol. Substituting the free base or alternative salt forms could introduce variability in coupling efficiency, purification yields, or byproduct profiles. This scenario is particularly critical for pharmaceutical research organizations engaged in SAR exploration or process chemistry development where traceability to literature precedent is essential for intellectual property and regulatory compliance .

High-Throughput Synthesis: Automated Liquid Handling Platforms Requiring Liquid Reagent Format

The TFA salt's physical state as a colorless to pale yellow liquid (under recommended storage conditions) makes it compatible with automated liquid handling systems commonly employed in high-throughput parallel synthesis and library production [1]. Unlike the free base (oil or low-melting solid) or the HCl salt (crystalline solid), the liquid TFA salt can be accurately dispensed using robotic pipetting systems without requiring dissolution in a carrier solvent. This reduces the number of unit operations and eliminates solvent evaporation variability that can affect concentration accuracy. Laboratories with automated synthesis infrastructure may prioritize the TFA salt form for this logistical advantage, despite its higher cost relative to the free base .

Anhydrous Coupling Reactions: Avoiding Protic Contaminants from Alternative Salt Forms

For moisture-sensitive transformations such as amide couplings with HATU/EDCI, Grignard additions, or transition metal-catalyzed cross-couplings, the TFA salt offers a distinct advantage over the hydrochloride salt [1]. The HCl salt can introduce adventitious water or protic species that may quench reactive intermediates or deactivate catalysts. While the TFA counterion is mildly acidic, it does not contribute protic hydrogen in the same manner as chloride. The free base may be suitable for anhydrous conditions but often exhibits lower solubility in the polar aprotic solvents (DMF, DMSO, MeCN) preferred for many coupling reactions . Procurement of the TFA salt is therefore recommended for reaction sequences where anhydrous conditions must be rigorously maintained.

Process Chemistry Development: Investigating Counterion Effects on Reaction Outcomes and Crystallization Behavior

During late-stage process optimization, systematic evaluation of different salt forms (free base, HCl, TFA, tosylate) is often conducted to identify the optimal form for large-scale synthesis, isolation, and purification [1]. The TFA salt serves as a comparator in these studies, providing a reference point for assessing the impact of counterion identity on reaction yields, impurity profiles, and crystallization behavior. Procurement of high-purity TFA salt (≥98%) with comprehensive analytical documentation enables rigorous counterion screening experiments. The quantitative data generated from such studies informs final salt selection for scale-up campaigns and regulatory filings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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